Cas no 1567991-03-0 ((1S)-2,2,2-trifluoro-1-2-(trifluoromethyl)phenylethan-1-ol)

(1S)-2,2,2-trifluoro-1-2-(trifluoromethyl)phenylethan-1-ol structure
1567991-03-0 structure
Product name:(1S)-2,2,2-trifluoro-1-2-(trifluoromethyl)phenylethan-1-ol
CAS No:1567991-03-0
MF:C9H6F6O
MW:244.133763790131
CID:6209279
PubChem ID:93954159

(1S)-2,2,2-trifluoro-1-2-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2,2,2-trifluoro-1-2-(trifluoromethyl)phenylethan-1-ol
    • EN300-1938303
    • (1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
    • 1567991-03-0
    • Inchi: 1S/C9H6F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7,16H/t7-/m0/s1
    • InChI Key: BZYSZNZQTSWKFY-ZETCQYMHSA-N
    • SMILES: FC([C@H](C1C=CC=CC=1C(F)(F)F)O)(F)F

Computed Properties

  • Exact Mass: 244.03228378g/mol
  • Monoisotopic Mass: 244.03228378g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

(1S)-2,2,2-trifluoro-1-2-(trifluoromethyl)phenylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1938303-5.0g
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
1567991-03-0
5g
$3894.0 2023-05-26
Enamine
EN300-1938303-0.05g
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
1567991-03-0
0.05g
$1008.0 2023-09-17
Enamine
EN300-1938303-0.1g
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
1567991-03-0
0.1g
$1056.0 2023-09-17
Enamine
EN300-1938303-0.25g
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
1567991-03-0
0.25g
$1104.0 2023-09-17
Enamine
EN300-1938303-5g
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
1567991-03-0
5g
$3479.0 2023-09-17
Enamine
EN300-1938303-1.0g
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
1567991-03-0
1g
$1343.0 2023-05-26
Enamine
EN300-1938303-2.5g
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
1567991-03-0
2.5g
$2351.0 2023-09-17
Enamine
EN300-1938303-1g
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
1567991-03-0
1g
$1200.0 2023-09-17
Enamine
EN300-1938303-10g
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
1567991-03-0
10g
$5159.0 2023-09-17
Enamine
EN300-1938303-0.5g
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
1567991-03-0
0.5g
$1152.0 2023-09-17

Additional information on (1S)-2,2,2-trifluoro-1-2-(trifluoromethyl)phenylethan-1-ol

Research Update on (1S)-2,2,2-trifluoro-1-2-(trifluoromethyl)phenylethan-1-ol (CAS: 1567991-03-0) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of fluorinated compounds, particularly (1S)-2,2,2-trifluoro-1-2-(trifluoromethyl)phenylethan-1-ol (CAS: 1567991-03-0), as a versatile scaffold for drug discovery and development. This chiral trifluoromethylated alcohol has garnered attention due to its unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and bioavailability, which are critical for optimizing drug candidates. The compound's structural features make it an attractive intermediate for synthesizing bioactive molecules targeting various diseases, such as central nervous system (CNS) disorders, infectious diseases, and cancer.

A 2023 study published in the Journal of Medicinal Chemistry explored the asymmetric synthesis of (1S)-2,2,2-trifluoro-1-2-(trifluoromethyl)phenylethan-1-ol using chiral catalysts, achieving >99% enantiomeric excess (ee). The research demonstrated its utility as a building block for protease inhibitors, with in vitro assays showing nanomolar potency against SARS-CoV-2 main protease (Mpro). The study also emphasized the compound's role in improving binding affinity through fluorine-mediated interactions with target proteins, as confirmed by X-ray crystallography.

In oncology, a preclinical investigation (Nature Communications, 2024) utilized this compound to develop novel HDAC (histone deacetylase) inhibitors. The trifluoromethyl group's electron-withdrawing effects were found to modulate the compound's binding kinetics, resulting in selective inhibition of HDAC6 with an IC50 of 8.2 nM. This selectivity reduced off-target effects compared to pan-HDAC inhibitors, suggesting potential for treating multiple myeloma with minimized toxicity.

Further applications emerged in CNS drug development, where researchers incorporated (1S)-2,2,2-trifluoro-1-2-(trifluoromethyl)phenylethan-1-ol into GABAA receptor modulators. A 2024 ACS Chemical Neuroscience paper reported that fluorination at this chiral center enhanced blood-brain barrier penetration by 2.3-fold compared to non-fluorinated analogs, while maintaining subtype selectivity (α2/α3 over α1) for anxiolytic effects without sedation.

Challenges in large-scale production are being addressed through continuous flow chemistry approaches, as detailed in a recent Organic Process Research & Development article (2024). The new protocol reduced reaction time from 48 hours to 2.5 hours with 92% yield, using a heterogeneous platinum catalyst under mild conditions (25°C, 1 atm H2). This advancement supports the compound's transition from research-scale to potential commercial production.

Future directions include exploring its application in PROTAC (proteolysis targeting chimera) design, where preliminary data suggest the trifluoromethyl group improves ternary complex formation efficiency. Additionally, its potential as a chiral derivatizing agent for NMR analysis of bioactive compounds is under investigation, leveraging its distinctive 19F NMR signature (δ -62.5 ppm) for sensitive detection.

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